molecular formula C23H43F3N6O7 B8104529 LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

Katalognummer B8104529
Molekulargewicht: 572.6 g/mol
InChI-Schlüssel: FULCVSARTMWAGA-SITLLQIKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) is a useful research compound. Its molecular formula is C23H43F3N6O7 and its molecular weight is 572.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibition of Renal Ischemia-Reperfusion Injury

LSKL, as a TSP-1 inhibitor, has been studied for its role in preventing renal ischemia-reperfusion injury (IRI). A study demonstrated that LSKL nanoparticles effectively neutralized TSP-1 in mice undergoing renal IRI, reducing serum creatinine levels and improving kidney histology, suggesting potential as a therapy for renal IRI (Hou et al., 2020).

Attenuation of Renal Interstitial Fibrosis

Research has shown that LSKL can attenuate renal interstitial fibrosis in rats with unilateral ureteral obstruction. The peptide inhibited collagen deposition and reduced the expression of TGF-β1 and pSmad2, which are associated with fibrosis, indicating its therapeutic potential in renal fibrosis conditions (Xie et al., 2010).

Promotion of Liver Regeneration

LSKL peptide has been investigated for its ability to promote liver regeneration after hepatectomy. By inhibiting TSP-1-mediated TGF-β activation, it showed potential in accelerating liver regeneration, which could benefit surgical outcomes and prevent postoperative liver failure (Kuroki et al., 2015).

Impact on Abdominal Aortic Aneurysm Progression

A study involving angiotensin II-infused mice indicated that LSKL peptide could promote the progression of abdominal aortic aneurysm. It increased aortic diameter and stimulated atherosclerosis, suggesting a complex role in cardiovascular conditions (Krishna et al., 2015).

Eigenschaften

IUPAC Name

(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42N6O5.C2HF3O2/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4;3-2(4,5)1(6)7/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30);(H,6,7)/t14-,15-,16-,17-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULCVSARTMWAGA-SITLLQIKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43F3N6O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 2
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 3
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 4
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 5
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Reactant of Route 6
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.